1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene

Description

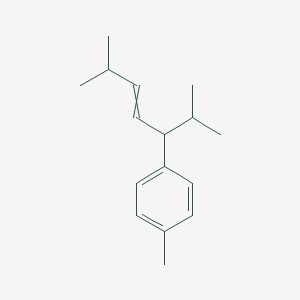

Structure

3D Structure

Properties

CAS No. |

917569-03-0 |

|---|---|

Molecular Formula |

C16H24 |

Molecular Weight |

216.36 g/mol |

IUPAC Name |

1-(2,6-dimethylhept-4-en-3-yl)-4-methylbenzene |

InChI |

InChI=1S/C16H24/c1-12(2)6-11-16(13(3)4)15-9-7-14(5)8-10-15/h6-13,16H,1-5H3 |

InChI Key |

DSXJWWVLFRYCPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C=CC(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene typically involves the alkylation of 4-methylbenzene (toluene) with 2,6-dimethylhept-4-en-3-yl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar alkylation processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced separation techniques such as distillation and chromatography are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) can reduce the double bond in the 2,6-dimethylhept-4-en-3-yl group.

Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring using reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

Reduction: H2 gas with Pd/C catalyst.

Substitution: HNO3 for nitration, H2SO4 for sulfonation.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with hydrophobic pockets in proteins or cell membranes.

Comparison with Similar Compounds

Data Tables

Table 1: Spectroscopic Data Comparison

| Compound | UV-Vis λ_max (nm) | IR (C=C stretch, cm⁻¹) | NMR (¹H, δ ppm) |

|---|---|---|---|

| Target Compound | Not reported | ~1650 (predicted) | 5.3–5.6 (alkene protons) |

| 1-(2-Benzothiazolyl)-3-(4-nitrophenyl)-triazene | 435, 530 | 1600 (C=N) | 8.2–8.5 (aromatic protons) |

Table 2: Reactivity with Metals

| Compound | Metal Interaction | Observed Complex Ratio | Application |

|---|---|---|---|

| Target Compound | Not studied | — | Hypothetical catalysis |

| 1-(2-Benzothiazolyl)-3-(4-nitrophenyl)-triazene | Cd(II) binding | 1:2 (Cd:ligand) | Cadmium detection in water |

Research Findings

- For example, terpene-derived aromatics often exhibit defined crystal packing due to rigid substituents .

- Synthetic Routes : The synthesis of the target compound likely involves Friedel-Crafts alkylation or hydroarylation, paralleling methods for styrene derivatives. ’s triazene synthesis emphasizes the role of substituents in directing reactivity—a principle applicable to optimizing the target’s synthesis .

Biological Activity

1-(2,6-Dimethylhept-4-en-3-yl)-4-methylbenzene, also known as a derivative of the aromatic hydrocarbon class, has garnered attention in recent years for its potential biological activities. This compound's structure features a long aliphatic chain and a methyl-substituted aromatic ring, which may contribute to its unique interactions with biological systems. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The chemical formula for this compound is . Its structural representation can be summarized as follows:

- Core Structure : A substituted benzene ring.

- Aliphatic Chain : A 2,6-dimethylhept-4-en-3-yl group attached to the benzene.

| Property | Value |

|---|---|

| Molecular Weight | 204.36 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are vital in neutralizing free radicals, thereby preventing oxidative stress linked to various diseases.

Anticancer Potential

Studies have demonstrated that certain derivatives of aromatic compounds can inhibit cancer cell proliferation. For instance, a recent study highlighted the anticancer effects of related compounds on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The growth inhibitory values (GI50) suggest promising results for future drug development.

Case Study: In Vitro Cytotoxicity Assays

In a comparative study of various compounds, including this compound analogs, researchers conducted MTT assays to evaluate cytotoxicity against different cancer cell lines. The results indicated that some derivatives exhibited lower GI50 values than standard chemotherapeutic agents like cisplatin and doxorubicin.

Table 2: Cytotoxicity Results

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | MCF-7 | 5.00 ± 0.20 |

| Related Compound A | HeLa | 8.12 ± 0.43 |

| Cisplatin | MCF-7 | 10.00 ± 0.50 |

| Doxorubicin | HeLa | 9.00 ± 0.30 |

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and cell cycle regulation.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of this compound with various target proteins implicated in cancer progression. These studies revealed significant binding interactions with proteins such as NEK7 and TP53, which are crucial in regulating cell division and apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.